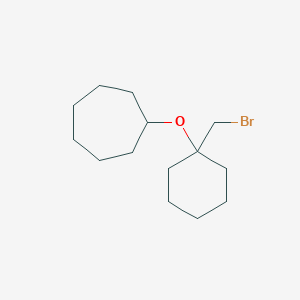
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane: is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a cycloheptane ring through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane typically involves the following steps:
Bromination of Cyclohexylmethanol: Cyclohexylmethanol is treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form bromomethylcyclohexane.
Etherification: The bromomethylcyclohexane is then reacted with cycloheptanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclohexyl ethers.
Oxidation: Formation of cyclohexyl ketones or alcohols.
Reduction: Formation of methyl-substituted cyclohexyl ethers.
Wissenschaftliche Forschungsanwendungen
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane involves its ability to undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by various nucleophiles. This can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((1-(Chloromethyl)cyclohexyl)oxy)cycloheptane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
((1-(Bromomethyl)cyclohexyl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
((1-(Bromomethyl)cyclopentyl)oxy)cycloheptane: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane is unique due to the presence of both a bromomethyl group and a cycloheptane ring, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C14H25BrO |
|---|---|
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclohexyl]oxycycloheptane |
InChI |
InChI=1S/C14H25BrO/c15-12-14(10-6-3-7-11-14)16-13-8-4-1-2-5-9-13/h13H,1-12H2 |
InChI-Schlüssel |
BOPQNLKCHFJKKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)OC2(CCCCC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


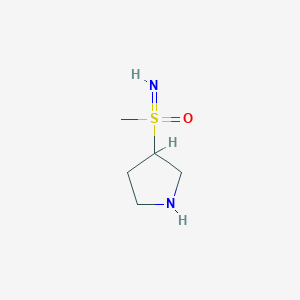
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)

![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
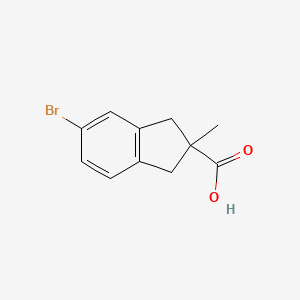
![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)

![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
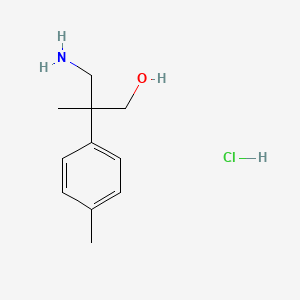
![tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15303787.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid](/img/structure/B15303788.png)
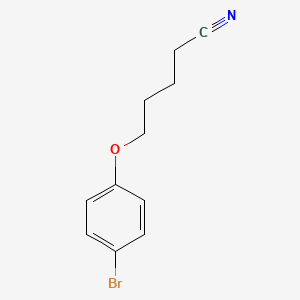
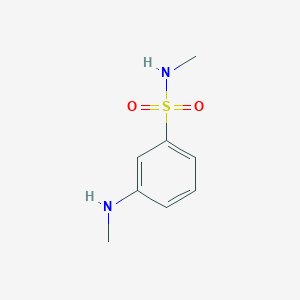
![2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride](/img/structure/B15303803.png)
